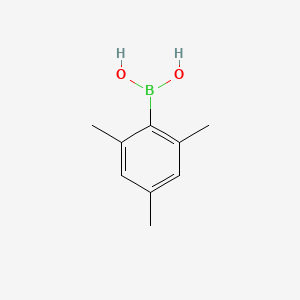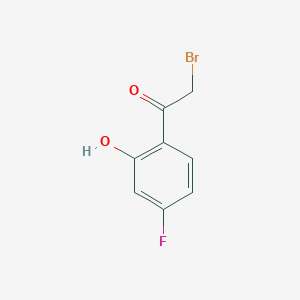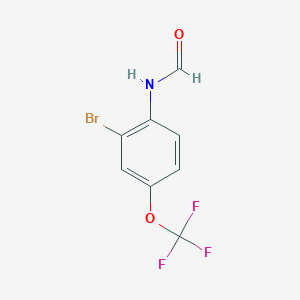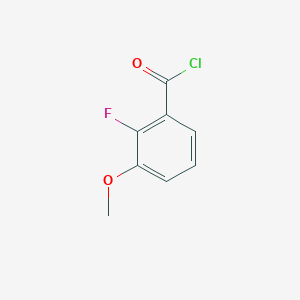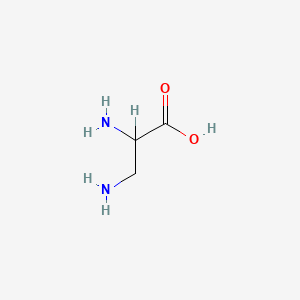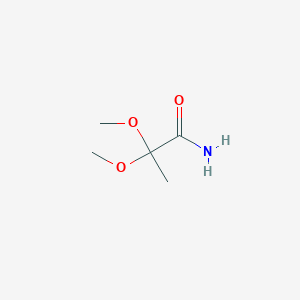
1-Fluoro-2-iodobenzene
Übersicht
Beschreibung
1-Fluoro-2-iodobenzene is an organic compound belonging to the family of aromatic compounds. It is an important intermediate in organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its structure consists of one fluorine atom and two iodine atoms bound to a benzene ring. It is a colorless liquid with a pungent odor and a melting point of -21°C.
Wissenschaftliche Forschungsanwendungen
1. Kinetics of the Ullmann Phenyl Coupling Reaction
1-Fluoro-2-iodobenzene has been utilized in experiments to study the kinetics of the Ullmann phenyl coupling reaction on the Cu(111) surface. This research found that fluorination of iodobenzene decreased the activation barrier, suggesting that the transition state is electron-rich compared to the initial state. Such studies are crucial in understanding charge separation in transition states and reaction rate constants (Meyers & Gellman, 1995).
2. Vibrational Spectra Analysis
This compound is involved in studies that measure vibrational spectra in the ground and excited electronic states of halobenzene cations. This research contributes to the determination of ionization energies and understanding of molecular behavior under specific conditions, which is valuable in physical chemistry (Kwon, Kim, & Kim, 2002).
3. Serum Amino Acids Determination
The compound has been explored in the assay procedure for serum amino acids. This involves a reaction of 1-fluoro-2,4-dinitrobenzene with amino acids, demonstrating its application in biochemical analysis and clinical chemistry (Rapp, 1963).
4. Thermal Dimerization in Polymer Chemistry
This compound is used in the synthesis of trifluorovinyl-containing polyimide precursors. This involves its reaction with a trifluorovinylzinc reagent and subsequent thermal dimerization, playing a significant role in polymer chemistry (Yamomoto, Swenson, & Burton, 1994).
5. Study of Cysteine Reactions
The reaction of 1-fluoro-2,4-dinitrobenzene with cysteine has been investigated to understand the mechanism of action of toxicants that function as alkylating agents. This study contributes totoxicology and biochemistry by providing insights into the interactions between certain chemicals and biological molecules (Burchfield, 1958).
6. Photolysis and Absorption Studies
Research on this compound also involves studying its photolysis and absorption properties. Understanding these properties is essential in fields like photochemistry and environmental science, where light-induced reactions of chemicals play a significant role (Durie, Iredale, & Kingsbury, 1949).
7. Trans-Metalation in Catalysis
This compound is used in studies exploring trans-metalation processes in palladium-catalyzed reactions. This research aids in the development of catalysis methodologies, which are crucial in synthetic chemistry (Sumimoto, Iwane, Takahama, & Sakaki, 2004).
8. Organometallic Chemistry
The compound finds application in organometallic chemistry, particularly in reactions involving fluorobenzenes and their derivatives. This research is vital for understanding the interactions of organometallic complexes and developing new synthetic routes (Pike, Crimmin, & Chaplin, 2017).
Wirkmechanismus
Target of Action
1-Fluoro-2-iodobenzene, also known as 2-Fluoroiodobenzene, is primarily used as a solvent additive in the field of polymer solar cells . It targets the active layer of these cells, which is crucial for the conversion of solar energy into electrical energy .
Mode of Action
2-Fluoroiodobenzene interacts with the active layer of polymer solar cells by controlling its morphology . It results in a fibrous assembly, which enhances the power conversion efficiency of the cells . The compound establishes nearly equal-strength π–π interactions with the conjugated frameworks of both the donor and acceptor materials .
Biochemical Pathways
The addition of 2-Fluoroiodobenzene to the processed blend aligns the orientation of the acceptor molecules, thereby enhancing the overall π–π stacking in the active layer . This alignment benefits from the multiple electron conjugation between its iodine atom and the conjugated framework in the active layer .
Result of Action
The result of 2-Fluoroiodobenzene’s action is a significant enhancement in the power conversion efficiency of polymer solar cells . Specifically, the efficiency increases from 16.34% to 18.38% based on the PM6:L8-BO system . Femtosecond-timescale photophysical studies demonstrate that the 2-Fluoroiodobenzene-optimized active layer shows reduced exciton losses at the donor–acceptor interface .
Action Environment
Environmental factors that influence the action of 2-Fluoroiodobenzene include the conditions under which the polymer solar cells are processed . For instance, the compound should be stored in a dry, cool, and well-ventilated place . It’s also sensitive to light and air , indicating that these factors could potentially influence its efficacy and stability.
Eigenschaften
IUPAC Name |
1-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FI/c7-5-3-1-2-4-6(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHUGKGZNOULKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059842 | |
| Record name | o-Fluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348-52-7 | |
| Record name | 1-Fluoro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-fluoro-2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Fluoro-2-iodobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Fluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoroiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-fluoro-2-iodobenzene react with hydroxyl radicals in aqueous solutions?
A: In neutral aqueous solutions, this compound reacts with hydroxyl radicals ('OH) to form an OH-adduct. This adduct is characterized by transient optical absorption bands at λ max = 310 nm and 330-350 nm. [] The reaction rate constant (k) for this process is 3.2 × 10^9 dm^3 mol^-1 s^-1. The OH-adduct decays through second-order kinetics with a rate constant of 2k = 2.9 × 10^9 dm^3 mol^-1 s^-1. []
Q2: Can this compound be used to synthesize more complex molecules?
A: Yes, this compound can be employed as a reagent in the synthesis of more complex molecules. One example is its use in the palladium-catalyzed Buchwald-Hartwig reaction. [] This reaction enables the coupling of this compound with N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine to yield N,N′-diphenyl-N,N′-bis(2-fluorophenyl)-1,1′-biphenyl-4,4′-diamine. [] This synthesized compound, a fluorinated tetraphenylbenzidine derivative, demonstrates interesting spectroscopic properties, including intense blue fluorescence with a peak wavelength of 406 nm in film. []
Q3: How does the structure of this compound affect its reactivity in organometallic reactions?
A: The presence of both fluorine and iodine atoms on the benzene ring in this compound influences its reactivity in organometallic reactions. This is exemplified by its reaction with IrCp*(CO)2. [] The reaction, carried out in toluene under reflux conditions, leads to oxidative addition, inserting the iridium complex across the carbon-iodine bond. [] This selectivity highlights how the presence of both halogens can direct the reaction pathway and lead to specific organometallic products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



